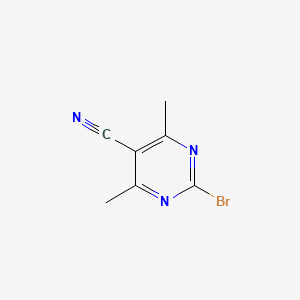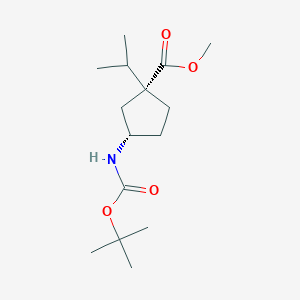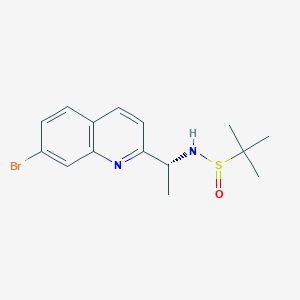
(R)-N-((R)-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a quinoline ring substituted with a bromine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 7-bromoquinoline.
Alkylation: The 7-bromoquinoline is then alkylated using an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Sulfinamide Formation: The final step involves the introduction of the sulfinamide group. This is achieved by reacting the intermediate with a sulfinamide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the sulfinamide group.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 7th position.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of quinoline derivatives on biological systems. Its bromine substitution makes it a useful probe for investigating enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is explored for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial and anticancer activities, and this compound may exhibit similar properties.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The sulfinamide group may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid
- (2R)-2-[4-[(7-Bromoquinolin-2-yl)oxy]phenoxy]propanoic acid
Uniqueness
Compared to similar compounds, ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its specific substitution pattern and the presence of the sulfinamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19BrN2OS |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-[(1R)-1-(7-bromoquinolin-2-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C15H19BrN2OS/c1-10(18-20(19)15(2,3)4)13-8-6-11-5-7-12(16)9-14(11)17-13/h5-10,18H,1-4H3/t10-,20?/m1/s1 |
InChI Key |
VBJBCQFWCZHBPN-LZGFGWTLSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(C=CC(=C2)Br)C=C1)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=NC2=C(C=CC(=C2)Br)C=C1)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



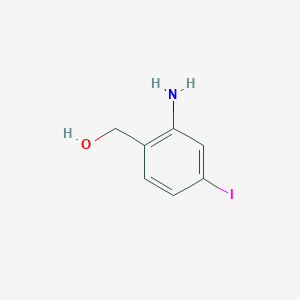
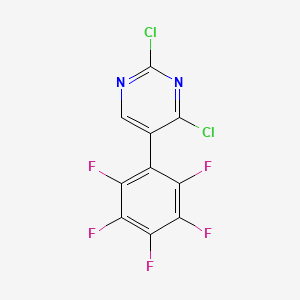
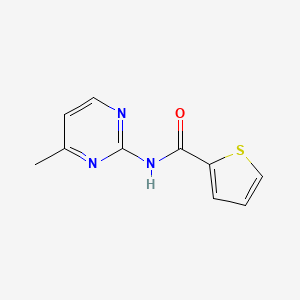
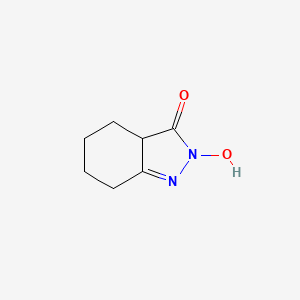
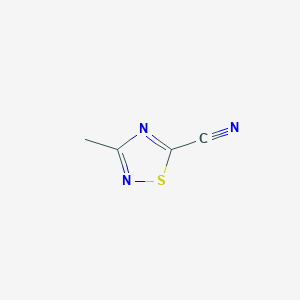
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
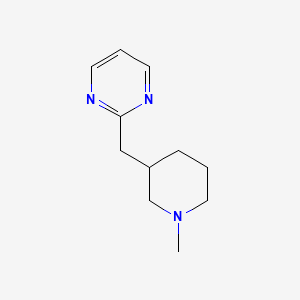
![2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B13093845.png)
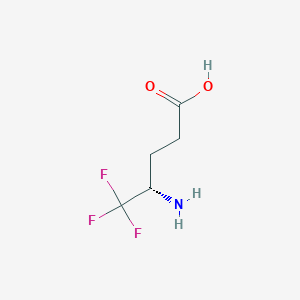
![3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)
